molecular formula C16H29N3O6 B1600390 N,N',N''-Tri-Boc-guanidine CAS No. 216584-22-4

N,N',N''-Tri-Boc-guanidine

Cat. No.: B1600390
CAS No.: 216584-22-4
M. Wt: 359.42 g/mol
InChI Key: XZGNHTJSFCBWHG-UHFFFAOYSA-N
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Description

N,N’,N’'-Tri-Boc-guanidine is a research chemical with the empirical formula C16H29N3O6 . It has a molecular weight of 359.42 and is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of N,N’,N’'-Tri-Boc-guanidine is represented by the SMILES string CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C .


Physical and Chemical Properties Analysis

N,N’,N’'-Tri-Boc-guanidine is a powder with a melting point of 190-196 °C . Its exact mass is 359.20563565 and it has a topological polar surface area of 115 .

Scientific Research Applications

Synthesis of Various N-alkyl Guanidines and Amidinoureas

N,N',N''-Tri-Boc-guanidine (TBG) has been identified as an excellent starting material for synthesizing various N-alkyl guanidines and N-alkyl-N'-substituted amidinoureas. By manipulating reaction conditions, TBG can facilitate the creation of these compounds, which hold significant importance in medicinal chemistry (Prabhakaran & Sanjayan, 2007).

Guanidinylation Reagents

TBG is used in guanidinylation reactions, where it allows for the facile conversion of alcohols to substituted guanidines. This process is instrumental in synthesizing a range of arginine analogues, indicating TBG's utility in diverse chemical syntheses (Feichtinger et al., 1998).

Protecting Group for Guanidine Functionality

TBG, among other guanidine derivatives, is used as a protecting group. It offers an advantage due to its easy cleavage under mild basic conditions and compatibility with other protecting groups used in peptide synthesis (Bartoli et al., 2003).

Conversion of Amines to Protected Guanidines

TBG is also crucial in the conversion of amines to protected guanidines. This process is accelerated by specific reagents, indicating TBG's efficiency in synthesizing stable guanidine derivatives (Gers et al., 2003).

Catalyst in Guanylation Reaction

In the guanylation reaction of amines, TBG plays a role as a catalyst, facilitating the process under mild conditions and offering insights into the mechanistic features of this reaction (Antiñolo et al., 2016).

Facile Synthesis of Functionalised Building Blocks

TBG is integral in the preparation of guanidines tethered to various functional groups, including alkynes and alkenes. This demonstrates its versatility in synthesizing a range of chemical structures (Hickey et al., 2015).

N-Boc Protection of Amino Groups

TBG is used for the chemoselective N-Boc protection of amino groups in various compounds, demonstrating its specificity and efficiency in protecting functional groups (Jahani et al., 2011).

Safety and Hazards

The safety data sheet for N,N’,N’'-Tri-Boc-guanidine indicates that it is harmful if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Properties

IUPAC Name

tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-14(2,3)23-11(20)17-10(18-12(21)24-15(4,5)6)19-13(22)25-16(7,8)9/h1-9H3,(H2,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGNHTJSFCBWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441916
Record name N,N',N''-Tri-Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216584-22-4
Record name N,N',N''-Tri-Boc-guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 216584-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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